molecular formula C12H13IO2 B8627567 4-Cyclobutyl-5-iodo-2-methylbenzoic acid

4-Cyclobutyl-5-iodo-2-methylbenzoic acid

Cat. No.: B8627567
M. Wt: 316.13 g/mol
InChI Key: BTUPXDMENCUMLM-UHFFFAOYSA-N
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Description

4-Cyclobutyl-5-iodo-2-methylbenzoic acid is a useful research compound. Its molecular formula is C12H13IO2 and its molecular weight is 316.13 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Cyclobutyl-5-iodo-2-methylbenzoic acid, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves:

Cyclobutyl Group Introduction : Cyclobutylation via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclobutylboronic acid derivatives.

Iodination : Electrophilic iodination (e.g., using I₂ with HNO₃ or ICl in acetic acid) at the 5-position, leveraging directing effects of adjacent substituents.

Methylation and Carboxylation : Sequential alkylation and oxidation steps to install the methyl and carboxylic acid groups.

Yield Optimization Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.
  • Catalysts : Lewis acids (e.g., FeCl₃) improve regioselectivity during cyclobutyl group attachment .
  • Temperature Control : Low temperatures (−10°C to 0°C) minimize side reactions during iodination.

Table 1: Comparative Iodination Methods

MethodCatalyst/SolventYield (%)Selectivity
I₂/HNO₃Acetic Acid65–75Moderate
ICl/FeCl₃DCM80–85High
NIS (N-Iodosuccinimide)CH₃CN70–78Variable

Q. How can researchers confirm the regioselectivity of iodination in this compound?

Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify chemical shifts for the iodine-substituted aromatic proton (downfield shift ~8.0–8.5 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents, confirming iodination at the 5-position .
  • HPLC-MS : Validates molecular weight and purity, ruling out regioisomeric byproducts.

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing the compound’s stability under varying pH and temperature?

Methodological Answer :

  • HPLC Stability Assays : Monitor degradation products under acidic (pH 2–4) and basic (pH 9–11) conditions .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., 25–300°C at 10°C/min).
  • UV-Vis Spectroscopy : Track absorbance changes (λmax ~270 nm) to quantify photostability under UV light .

Table 2: Stability Data Under Accelerated Conditions

ConditionDegradation (%)Half-Life (h)
pH 3, 40°C1248
pH 9, 40°C2818
UV Light (254 nm)456

Q. How can computational chemistry predict the reactivity of the iodinated aromatic ring in nucleophilic substitution reactions?

Methodological Answer :

  • DFT Calculations : Model electron density maps to identify electrophilic centers. The iodine atom’s σ-hole enhances susceptibility to nucleophilic attack.
  • Frontier Molecular Orbital (FMO) Analysis : Compare HOMO-LUMO gaps to predict sites for SNAr (nucleophilic aromatic substitution) reactivity .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .

Q. How should researchers address discrepancies in reported biological activities of structurally related benzoic acid derivatives?

Methodological Answer :

  • Meta-Analysis of Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa), incubation times, and IC₅₀ values to identify protocol-dependent variability .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclobutyl with cyclohexyl) to isolate pharmacophore contributions .
  • Dose-Response Curves : Validate conflicting data using standardized assays (e.g., ATP-based viability tests).

Table 3: Comparative Bioactivity of Analogues

CompoundTarget EnzymeIC₅₀ (µM)Assay Type
4-Cyclobutyl-5-Iodo-2-methylCOX-20.45Fluorescence
4-Cyclohexyl-5-Bromo-2-methylCOX-21.2Colorimetric
5-Iodo-2-methylbenzoic acid (core)LOX>10Radiolabeled

Q. What strategies mitigate steric hindrance during cyclobutyl group functionalization?

Methodological Answer :

  • Protecting Groups : Temporarily shield the carboxylic acid (e.g., as a methyl ester) during cyclobutylation .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) to minimize decomposition .
  • Ligand Design : Use bulky phosphine ligands (e.g., XPhos) in cross-coupling reactions to enhance steric tolerance .

Properties

Molecular Formula

C12H13IO2

Molecular Weight

316.13 g/mol

IUPAC Name

4-cyclobutyl-5-iodo-2-methylbenzoic acid

InChI

InChI=1S/C12H13IO2/c1-7-5-10(8-3-2-4-8)11(13)6-9(7)12(14)15/h5-6,8H,2-4H2,1H3,(H,14,15)

InChI Key

BTUPXDMENCUMLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)C2CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 4-cyclobutyl-5-iodo-2-methylbenzoate (compound 152.3, 35.0 g, 106 mmol, 1.00 equiv) in methanol (200 mL) at 0-5° C. was added dropwise aqueous sodium hydroxide (12.7 g, 318 mmol, 3.00 equiv in 100 mL water). The resulting mixture was stirred for 3 h at 60° C. After cooling to ambient temperature, the organic solvent was then removed under reduced pressure. The pH of the remaining aqueous phase was adjusted to ˜4 with hydrogen chloride (aqueous, 2 M). The resulting solids were collected by filtration and dried in an oven under reduced pressure to yield 31.0 g (93%) of the title compound as a white solid.
Name
methyl 4-cyclobutyl-5-iodo-2-methylbenzoate
Quantity
35 g
Type
reactant
Reaction Step One
Name
compound 152.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
93%

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